tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Description
tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 24549-65-3) is a bicyclic organic compound featuring a dihydroquinoline core modified with a tert-butyl carbamate group at the 1-position and two methyl substituents at the 2-position (). The 4-oxo group introduces a ketone functionality, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing opioid receptor modulators and fluorinated analogs (). Its rigid scaffold and stereoelectronic properties enable diverse functionalization, such as halogenation, alkylation, and asymmetric hydrogenation ().
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-4-oxo-3H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-12-9-7-6-8-11(12)13(18)10-16(17,4)5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMFMTLVOBDOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442538 | |
| Record name | tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-87-4 | |
| Record name | tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation and Alkylation Strategy
A widely reported approach involves constructing the dihydroquinoline core through cyclocondensation followed by alkylation and esterification. In one method, 2-methylaniline derivatives undergo Friedel-Crafts alkylation with tert-butyl groups. For instance, nitration of tert-butylbenzene precursors yields intermediates that are reduced to form dihydroquinoline skeletons. Subsequent coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives introduces the carboxylate moiety.
Key Steps:
-
Nitration and Reduction: tert-Butylbenzene (57) is nitrated with fuming HNO₃/H₂SO₄ to form 1,3-dinitrophenyl derivatives (58), which are reduced to dianiline intermediates (59).
-
Cyclization: The dihydroquinoline ring is formed via acid-catalyzed cyclization of intermediates containing keto and amine groups.
-
Esterification: The tert-butyl carboxylate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Example Protocol:
Coupling Reactions with Preformed Dihydroquinoline Cores
An alternative method involves synthesizing the dihydroquinoline scaffold first, followed by coupling with tert-butyl esters. For example, 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylic acid (49) is converted to its acid chloride using thionyl chloride (SOCl₂) and coupled with tert-butanol in the presence of triethylamine.
Reaction Conditions:
-
Acid Chloride Formation: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (0.62 g, 3.0 mmol) reacts with SOCl₂ (0.5 mL, 6.0 mmol) in dichloromethane under reflux.
-
Esterification: The acid chloride is treated with tert-butanol and triethylamine, yielding the tert-butyl ester.
Characterization Data:
Hydrogenation and Protecting Group Strategies
Hydrogenation plays a critical role in reducing nitro intermediates to amines, which are subsequently protected with tert-butyl groups. For instance, benzyl-protected intermediates are subjected to hydrogenolysis with palladium on carbon (Pd/C) in the presence of Boc anhydride to introduce the tert-butyl carbamate group.
Example:
-
Substrate: Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (6.00 g, 24.3 mmol).
-
Conditions: Pd/C (1.03 g), H₂ (15 psi), ethanol/tetrahydrofuran (1:1), 18 hours.
-
Yield: Quantitative conversion to tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Pd/C Hydrogenation: Efficient for nitro group reduction and deprotection of benzyl groups.
-
AlCl₃: Effective in Friedel-Crafts alkylation for introducing tert-butyl groups.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
-
HPLC: Reverse-phase chromatography (C18 column) with acetonitrile/water gradients confirms >95% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, quinoline derivatives are known for their pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. This compound may be investigated for similar activities, contributing to drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific biological target. In general, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can be contrasted with related derivatives through the following key aspects:
Structural Variations and Substituent Effects
Reactivity and Functionalization Potential
- Halogenation: The target compound’s 2,2-dimethyl groups hinder electrophilic substitution at the 6-position compared to unsubstituted analogs like tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate ().
- Asymmetric Hydrogenation: Fluorinated analogs (e.g., 2a in ) achieve high diastereoselectivity (dr = 98:2) due to the 3-fluoro group’s electronic effects, unlike the non-fluorinated target compound.
- Cross-Coupling: Brominated derivatives (e.g., tert-butyl 6-(bromomethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, ) enable further alkylation or Sonogashira coupling ().
Physical and Spectroscopic Properties
Biological Activity
Tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (commonly referred to as tert-butyl quinoline carboxylate) is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₂₁NO₃
- Molecular Weight : 275.34 g/mol
- Appearance : Yellow crystalline powder
The compound features a quinoline core structure that is essential for its biological activity and reactivity in various chemical reactions. The presence of the carbonyl group and the quinoline moiety enhances its potential as a building block for drug development.
Biological Activities
This compound exhibits several significant biological activities:
- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies indicate that it can reduce inflammation, suggesting potential applications in treating inflammatory diseases.
- Antiviral Activity : Research has highlighted its efficacy against various viral targets, particularly Hepatitis B Virus (HBV). In vitro studies demonstrated that this compound inhibits HBV replication effectively at concentrations around 10 µM, showcasing its potential as an antiviral agent .
- Anticancer Potential : Preliminary investigations suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
The biological activity of tert-butyl quinoline carboxylate can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound's structure allows it to bind to enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Antiviral Activity Against HBV :
-
Antioxidant Mechanism :
- The antioxidant properties were assessed through various assays measuring free radical scavenging ability. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
-
Anti-inflammatory Effects :
- In vitro tests showed that the compound reduced pro-inflammatory cytokine production in macrophages, indicating a potential therapeutic role in chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate?
- Methodological Answer : A common approach involves Boc protection of the dihydroquinolinone core using di-tert-butyl dicarbonate (Boc₂O) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). The reaction is typically conducted under inert atmosphere (argon) at room temperature. Purification via flash column chromatography (e.g., silica gel with hexane:acetate gradients) yields the product . Alternative routes include palladium-catalyzed cross-coupling for functionalization, as seen in tert-butyl 6-(3-oxopropyl) derivatives .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign signals for tert-butyl groups (δ ~1.5 ppm, singlet), carbonyl carbons (δ ~154–201 ppm), and dihydroquinoline protons (δ ~2.7–3.7 ppm for methylene groups) .
- HRMS : Confirm molecular weight (e.g., [M+Na]+ adducts) with <5 ppm error .
- TLC : Monitor reaction progress using silica gel plates with solvent systems like hexane:acetone (4:1) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of dihydroquinoline derivatives?
- Methodological Answer :
- Iridium Catalysis : Enantioselective amination of allylic acetates with pyrrolidine (94% yield, 92% ee) using iridium catalysts and chiral ligands. Reaction conditions (50°C in DMF) and purification via Al₂O₃ chromatography are critical .
- Ru-Catalyzed Asymmetric Transfer Hydrogenation : Achieve cis-3-fluoro-dihydroquinolin-4-ols with high diastereoselectivity (e.g., 74% yield) using [RuCl(p-cymene)]₂ and chiral ligands. Monitor reaction progress via ¹⁹F NMR .
Q. How can sulfinyl imine intermediates improve stereochemical control?
- Methodological Answer : (R)-tert-Butanesulfinamide reacts with ketones (e.g., tert-butyl 6-benzyl derivatives) in the presence of Ti(OEt)₄ to form chiral sulfinyl imines. These intermediates enable stereoselective alkylation (e.g., cyclohexylmethyl addition) with >90% diastereomeric excess. Post-reaction, TFA-mediated Boc deprotection yields free amines for further functionalization .
Q. What catalytic systems optimize allylic alkylation yields?
- Methodological Answer : Pd(0) catalysts (e.g., tris(dibenzylideneacetone)dipalladium) with phosphine ligands (e.g., BINAP) in DMF at 100°C achieve 66–82% yields in allylic alkylation. Key parameters include ligand-to-metal ratio (1:1), solvent polarity, and exclusion of moisture .
Data Contradiction & Experimental Design
Q. How to resolve discrepancies in reaction yields across studies?
- Methodological Answer : Variations in yield (e.g., 66% vs. 82% for allylic alkylation) may arise from:
- Catalyst Loading : Higher Pd₂(dba)₃ concentrations (0.1–0.2 eq) improve turnover .
- Solvent Effects : Polar aprotic solvents (DMF vs. THF) enhance substrate solubility and reaction rates .
- Purification Efficiency : Gradient elution in flash chromatography minimizes co-elution of byproducts .
Q. What analytical methods validate enantiopurity in asymmetric synthesis?
- Methodological Answer :
- SFC (Supercritical Fluid Chromatography) : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) with CO₂:ethanol mobile phases .
- Optical Rotation : Measure [α]D values (e.g., -2.0° for (S)-configured products) and compare to literature standards .
Methodological Tables
| Key Reaction Parameters for Allylic Alkylation |
|---|
| Catalyst System |
| Ligand-to-Metal Ratio |
| Solvent |
| Temperature |
| Yield Range |
| Spectroscopic Benchmarks |
|---|
| ¹H NMR (tert-butyl) |
| ¹³C NMR (carbonyl) |
| HRMS (C₁₇H₂₃NO₃Na) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
